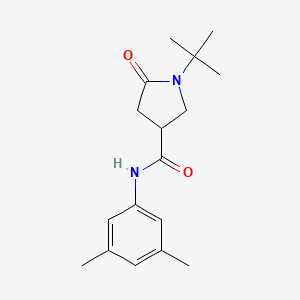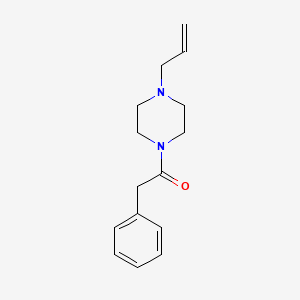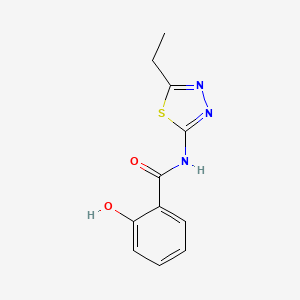
1-tert-butyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
Mécanisme D'action
1-tert-butyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. BTK is essential for B-cell activation and proliferation, and its inhibition results in the suppression of B-cell activity and the inhibition of tumor growth. This compound binds to the active site of BTK, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of B-cell activation and proliferation, the suppression of tumor growth, and the treatment of autoimmune and inflammatory diseases. This compound has also been found to have minimal off-target effects, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-tert-butyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its minimal off-target effects, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of 1-tert-butyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. These include the optimization of its synthesis method, the evaluation of its safety and efficacy in preclinical and clinical studies, the identification of biomarkers for patient selection, and the development of combination therapies with other therapeutic agents. This compound also has potential applications in the treatment of other diseases, including viral infections and neurological disorders, which warrant further investigation.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor that has significant potential for therapeutic applications in various diseases. Its potent and selective inhibition of BTK, minimal off-target effects, and potential therapeutic applications make it a promising therapeutic agent. Further research and development are needed to optimize its synthesis method, evaluate its safety and efficacy, and identify its potential applications in other diseases.
Méthodes De Synthèse
1-tert-butyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been synthesized using various methods, including the reaction of 3,5-dimethylphenyl isocyanate with tert-butyl 2-oxo-1-pyrrolidinecarboxylate in the presence of a base. Another method involves the reaction of 3,5-dimethylphenyl isocyanate with tert-butyl 2-oxo-1-pyrrolidinecarboxylate in the presence of a palladium catalyst. The synthesis of this compound has also been achieved using a one-pot reaction involving the reaction of 3,5-dimethylphenyl isocyanate with tert-butyl 2-oxo-1-pyrrolidinecarboxylate and a reducing agent.
Applications De Recherche Scientifique
1-tert-butyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. This compound has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition results in the suppression of B-cell activation and proliferation, leading to the inhibition of tumor growth and the treatment of autoimmune and inflammatory diseases.
Propriétés
IUPAC Name |
1-tert-butyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-6-12(2)8-14(7-11)18-16(21)13-9-15(20)19(10-13)17(3,4)5/h6-8,13H,9-10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKYDNUAGNTWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)
![1-[3-oxo-3-(2-pyridin-2-ylpyrrolidin-1-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B5364453.png)
![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5364470.png)
![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)


![isopropyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364505.png)

![N-ethyl-3-fluoro-5-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5364514.png)
![isopropyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5364528.png)

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5364534.png)